[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride
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Overview
Description
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminotetrahydrofuran ring and a methanol group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Methanol Group Addition: The methanol group is added via a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Various reduced derivatives depending on the specific reaction conditions.
Substitution Products: A wide range of substituted derivatives with different functional groups.
Scientific Research Applications
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibiting or activating specific enzymatic reactions.
Interact with Receptors: Modulating receptor activity and signaling pathways.
Participate in Metabolic Pathways: Affecting various biochemical processes within cells.
Comparison with Similar Compounds
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol: The non-hydrochloride form, which may have different solubility and stability properties.
[(3S,4S)-4-aminotetrahydrofuran-3-yl]ethanol: A similar compound with an ethanol group instead of a methanol group, leading to different chemical and biological properties.
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrobromide: The hydrobromide salt form, which may have different solubility and stability compared to the hydrochloride form.
Properties
IUPAC Name |
(4-aminooxolan-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-5-3-8-2-4(5)1-7;/h4-5,7H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWTAAODGPTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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